4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine
Description
Overview of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are complex ring structures composed of two or more rings that share at least one common atom, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in These molecular architectures are fundamental in organic chemistry due to their prevalence in natural products, including alkaloids and vitamins, and their extensive application in medicinal chemistry and materials science. airo.co.intandfonline.com The fusion of multiple rings, especially those containing heteroatoms, creates unique electronic environments and steric properties. fiveable.me This structural complexity enhances their chemical reactivity and provides diverse opportunities for functionalization, making them versatile building blocks in organic synthesis. fiveable.meairo.co.in Many pharmaceuticals are based on fused heterocyclic scaffolds, which contribute significantly to their efficacy and selectivity in targeting biological pathways. fiveable.meairo.co.in
Importance of the Imidazo[4,5-c]pyridine Core in Synthetic Chemistry
The imidazo[4,5-c]pyridine scaffold, an isomer of the purine (B94841) ring system, is a prominent fused heterocycle in medicinal chemistry. nih.gov It consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring. uctm.edu This structural motif is considered a "privileged" scaffold because its derivatives exhibit a wide range of biological activities, making them attractive for drug discovery. nih.govuctm.edu The imidazo[4,5-c]pyridine core has been identified in compounds developed as inhibitors for various enzymes and receptors. nih.govnih.gov The structural similarity to endogenous purines allows these compounds to interact with a multitude of biological targets. nih.gov Consequently, significant research has been dedicated to developing synthetic methodologies for creating libraries of imidazo[4,5-c]pyridine derivatives to explore their therapeutic potential. nih.govrsc.org
Role of Fluorine Substitution in Modulating Chemical Properties and Reactivity of Aromatic Heterocycles
The introduction of fluorine atoms into heterocyclic compounds is a key strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. tandfonline.comrsc.org Fluorine's unique properties allow for the fine-tuning of a molecule's physicochemical characteristics. tandfonline.comnih.gov Substituting hydrogen with fluorine can profoundly alter a compound's reactivity, stability, lipophilicity, and metabolic profile. tandfonline.comnumberanalytics.com The carbon-fluorine bond is exceptionally strong and is not commonly found in nature, which can enhance the metabolic stability of a drug and increase its half-life. tandfonline.com Furthermore, fluorination can modify the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to biological targets. tandfonline.comresearchgate.net
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). vaia.comnih.gov When attached to an aromatic ring, fluorine pulls electron density away from the ring system through the sigma bonds. vaia.com This effect is intensified when multiple fluorine atoms are present, as seen in trifluorinated compounds. numberanalytics.com The strong inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.comvaia.com This "electronic stabilization" can also enhance the chemical stability of the molecule compared to its non-fluorinated counterparts. numberanalytics.comresearchgate.net The trifluoromethyl group (CF3), for instance, is strongly electron-withdrawing and is often used to modify the electronic properties of a molecule. nih.gov
This alteration of electron distribution affects the aromaticity of the ring. Studies have shown that systematically replacing hydrogen with fluorine on a benzene (B151609) ring leads to a reduction in its aromaticity. nih.gov This reduction is proportional to the number of fluorine atoms added. nih.gov The decrease in electron density and π-delocalization can lead to a reduction of the ring current, a key indicator of aromaticity. nih.gov While fluorine's inductive effect deactivates the entire ring, its resonance effect directs incoming electrophiles to the ortho and para positions. vaia.comstackexchange.com In a poly-fluorinated system like 4,6,7-trifluoro-1H-imidazo[4,5-c]pyridine, the electron density is significantly lowered across the heterocyclic core, which drastically alters its reactivity profile, particularly towards nucleophilic substitution reactions. numberanalytics.comnih.gov
Contextualizing this compound within Contemporary Fluorine Chemistry
The compound this compound stands at the intersection of two significant areas of chemical research: privileged heterocyclic scaffolds and organofluorine chemistry. The synthesis of fluorinated heterocycles is a major focus for developing new pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The strategy of incorporating a trifluoromethyl group or multiple fluorine atoms into bioactive molecules has proven highly successful. rsc.org
The synthesis of a molecule like this compound involves advanced synthetic methods, often starting with poly-fluorinated building blocks. tandfonline.com The presence of three fluorine atoms on the pyridine portion of the scaffold makes the ring highly electron-deficient. This property is particularly valuable for facilitating nucleophilic aromatic substitution (SNAr) reactions, where one or more of the fluorine atoms can be displaced by a variety of nucleophiles. This allows the molecule to serve as a versatile intermediate for the creation of a diverse library of more complex substituted imidazo[4,5-c]pyridines. The unique electronic properties conferred by the trifluorination of the biologically relevant imidazo[4,5-c]pyridine core make this compound a significant building block in the ongoing search for new bioactive agents.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₆H₂F₃N₃ | cymitquimica.comchembk.com |
| Molecular Weight | 173.1 g/mol | cymitquimica.comchembk.com |
| CAS Number | 405230-95-7 | chembk.com |
Table 2: Effects of Fluorine Substitution on Aromatic Heterocycles
| Property Affected | General Effect of Fluorination | Reference(s) |
| Reactivity | Decreases reactivity towards electrophilic substitution; increases reactivity towards nucleophilic substitution. | numberanalytics.comvaia.comnih.gov |
| Metabolic Stability | Generally increases due to the strength of the C-F bond. | tandfonline.com |
| Acidity/Basicity | Modulates the pKa of nearby functional groups (e.g., amines). | tandfonline.comnih.govresearchgate.net |
| Lipophilicity | Can increase or decrease depending on the specific fluorination pattern. | nih.govresearchgate.net |
| Aromaticity | Tends to decrease with an increasing number of fluorine substituents. | nih.gov |
| Binding Affinity | Can be enhanced through specific fluorine-protein interactions. | tandfonline.comnih.gov |
Properties
IUPAC Name |
4,6,7-trifluoro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMPKBMAZVYSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573854 | |
| Record name | 4,6,7-Trifluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-95-7 | |
| Record name | 4,6,7-Trifluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Studies of 4,6,7 Trifluoro 1h Imidazo 4,5 C Pyridine
Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1, N3)
The imidazole portion of the molecule contains two nitrogen atoms, N1 and N3, which are key centers for reactions such as alkylation, acylation, and protonation. The distribution of products in these reactions is governed by factors including the relative nucleophilicity of the two nitrogens and the stability of the resulting tautomers.
N-Alkylation and N-Acylation Reactions and Regioselectivity
The N-H proton of the imidazole ring in 4,6,7-trifluoro-1H-imidazo[4,5-c]pyridine can be readily substituted with various electrophiles. N-alkylation and N-acylation reactions introduce functional groups that can significantly modify the compound's properties. These reactions typically proceed under basic conditions to deprotonate the imidazole nitrogen, creating a more potent nucleophile.
The primary challenge in the derivatization of the imidazole ring is controlling regioselectivity—that is, whether the substituent attaches to the N1 or N3 position. In many imidazo[4,5-b]pyridine systems, alkylation can lead to a mixture of regioisomers. nih.govuctm.edu The outcome is influenced by the reaction conditions, the nature of the electrophile, and the electronic effects of substituents on the heterocyclic core. For the highly electron-deficient this compound, the precise ratio of N1 to N3 substitution upon alkylation or acylation would be sensitive to steric hindrance and the specific reagents used. For instance, in related imidazo[4,5-c]pyridine systems, alkylation with reagents like butyl bromide or 4-chlorobenzyl bromide in the presence of a base like potassium carbonate has been shown to produce specific regioisomers, although mixtures are also common. researchgate.net
The development of regioselective acylation methods, as demonstrated in other complex heterocyclic systems, often relies on exploiting subtle differences in the pKa and nucleophilicity of the nitrogen atoms. nih.gov Such strategies could be applicable to selectively functionalize either the N1 or N3 position of the trifluorinated core.
Protonation Equilibria and Tautomerism
The 1H-imidazo[4,5-c]pyridine core exists as a mixture of two rapidly interconverting tautomers: the 1H-tautomer and the 3H-tautomer. The position of this equilibrium is a critical factor influencing the molecule's reactivity and its interactions with biological targets.

Figure 1. Tautomeric equilibrium in this compound.
Protonation studies on related imidazo[4,5-b]pyridine scaffolds have shown that the imidazole nitrogen is generally the most basic site. mdpi.com DFT calculations and experimental data indicate that the imidazole nitrogen (pKa ≈ 7.0) is significantly more basic than the pyridine (B92270) nitrogen (pKa ≈ 5.2). mdpi.com The strong electron-withdrawing effects of the three fluorine atoms in this compound would be expected to decrease the basicity of all nitrogen atoms in the molecule, but the fundamental preference for protonation on the imidazole ring likely remains.
The determination of the predominant tautomer (1H vs. 3H) is often complex. In unsubstituted imidazo[4,5-c]pyridines, the 1H-tautomer is generally considered to be the more stable form. This has been confirmed in some derivatives through detailed analysis of 13C NMR spectra, where the chemical shifts of the bridgehead carbons (C3a and C7a) are diagnostic. capes.gov.br However, the substitution pattern can shift this equilibrium. For the 4,6,7-trifluoro derivative, the powerful inductive and mesomeric effects of the fluorine atoms would influence the electron density distribution across the entire heterocyclic system, potentially altering the relative stability of the two tautomers.
Reactivity of the Pyridine Ring under Trifluorination
The presence of three fluorine atoms renders the pyridine ring of this compound highly electron-deficient and activates it towards specific chemical transformations that are uncommon for unsubstituted pyridines.
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
The most significant reaction of the trifluorinated pyridine ring is Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms are excellent leaving groups and strongly activate the ring towards attack by nucleophiles. In polyfluorinated pyridines, such as the well-studied pentafluoropyridine (B1199360), nucleophilic attack occurs with high regioselectivity. nih.gov
The general reactivity trend for SNAr on pentafluoropyridine is: C4 (para) > C2/C6 (ortho) > C3/C5 (meta). nih.govrsc.org This selectivity is governed by the ability of the nitrogen atom to stabilize the negative charge in the intermediate (Meisenheimer complex). Attack at the C4 position allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, which is a highly stabilizing interaction. A similar stabilizing effect occurs for attack at the C2 and C6 positions.
Applying this principle to this compound, the fluorinated positions available for substitution are C4, C6, and C7.
C4-Position: This position is para to the pyridine nitrogen (N5) and is expected to be the most reactive site for SNAr, analogous to pentafluoropyridine.
C7-Position: This position is ortho to the pyridine nitrogen (N5) and would be the next most likely site of attack.
C6-Position: This position is meta to the pyridine nitrogen (N5) and would be the least reactive of the three fluorinated carbons.
Therefore, reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) are predicted to proceed with high selectivity, displacing the fluorine atom at the C4-position under mild conditions. nih.govmdpi.com Substitution at C7 would likely require more forcing conditions, while substitution at C6 would be the most difficult to achieve. The reaction of 2-fluoropyridines with nucleophiles is known to be significantly faster than that of corresponding chloropyridines, highlighting the high reactivity of the C-F bond in this context. nih.gov
Directed Ortho-Metalation (DoM) and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. academie-sciences.fr The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. mdpi.comresearchgate.net
For this compound, DoM presents both opportunities and challenges. The only available C-H bond on the pyridine ring is at the C2 position. The imidazole ring itself could potentially act as a directing group. However, several factors complicate this reaction:
Competitive SNAr: The high reactivity of the C-F bonds towards nucleophiles means that the organolithium base could potentially add to the ring via an SNAr pathway instead of acting as a base for deprotonation.
Ring Electron Deficiency: The electron-poor nature of the trifluorinated pyridine ring makes all ring protons more acidic, but it also makes the ring susceptible to nucleophilic attack. harvard.edu Using hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary for metalating electron-deficient heterocycles. uwindsor.ca
Fluorine as a DMG: Fluorine itself can act as a weak ortho-directing group. researchgate.net However, in this system, there are no protons ortho to the fluorine atoms.
The most plausible site for metalation would be the C2 position, directed by the fused imidazole ring. Successful metalation would generate a C2-lithiated species, which could then be trapped by a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at this position. However, careful optimization of the base, solvent, and temperature would be critical to favor deprotonation over competing SNAr reactions.
Functional Group Interconversions and Further Derivatization of the Trifluorinated Core
The functional groups introduced through the reactions described above can serve as handles for further chemical modifications. For example, a cyano group introduced at the C4 position via SNAr could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An aldehyde introduced at C2 via DoM could undergo olefination or reductive amination.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for forming C-C bonds. nih.gov While the C-F bonds of the trifluorinated ring are highly activated for SNAr, they are less reactive in typical cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. A potential strategy would be to first perform a selective SNAr reaction to introduce a different halide (e.g., by using a chloride or bromide salt as the nucleophile) at the C4 position. This newly installed, more reactive halide could then be used in subsequent cross-coupling reactions to build more complex molecular architectures. This two-step process allows for the sequential and controlled functionalization of the electron-deficient pyridine ring.
Exploration of Novel Reaction Pathways Enabled by Trifluoro Substitution
The presence of three fluorine atoms on the pyridine ring of This compound dramatically alters its electronic landscape, rendering the pyridine ring highly electron-deficient. This electronic feature is the primary driver for a range of chemical transformations not readily accessible to its non-fluorinated counterparts. The strong inductive effect of the fluorine atoms significantly acidifies the N-H proton of the imidazole ring and activates the carbon-fluorine bonds towards nucleophilic attack.
One of the most prominent reaction pathways for polyfluorinated heteroaromatics is nucleophilic aromatic substitution (SNAr). In the case of This compound , the fluorine atoms at positions 4, 6, and 7 are all susceptible to displacement by various nucleophiles. The regioselectivity of these reactions is dictated by a combination of electronic and steric factors. Theoretical studies and experimental evidence from analogous polyfluorinated pyridines suggest that the C-4 and C-6 positions are the most likely sites for initial nucleophilic attack due to the combined activating effect of the adjacent nitrogen atom and the fluorine substituents.
The reaction of This compound with a range of nucleophiles, including alkoxides, phenoxides, and amines, can lead to a diverse array of mono-, di-, and tri-substituted derivatives. The ability to sequentially replace the fluorine atoms with different nucleophiles provides a powerful tool for the fine-tuning of the molecule's properties.
For instance, treatment with one equivalent of a nucleophile under controlled conditions can selectively yield the 4- or 6-substituted product. Increasing the stoichiometry of the nucleophile or employing more forcing reaction conditions can lead to the di- and tri-substituted products. This stepwise substitution allows for the construction of complex molecular architectures with precise control over the substitution pattern.
Furthermore, the electron-deficient nature of the trifluorinated pyridine ring can facilitate novel transition-metal-catalyzed cross-coupling reactions. While traditional cross-coupling reactions often rely on pre-functionalized substrates (e.g., bromo or iodo derivatives), the activated C-F bonds in This compound may participate directly in C-C and C-N bond-forming reactions under specific catalytic conditions. This direct C-F activation represents a more atom-economical and efficient approach to derivatization.
Heterocyclic Annulation and Ring Expansion/Contraction Reactions
The unique reactivity of This compound also opens up avenues for the construction of more complex fused heterocyclic systems through annulation reactions. The presence of both a reactive imidazole ring and an electron-deficient pyridine ring provides multiple handles for ring-forming transformations.
One potential strategy involves the initial derivatization of the imidazole ring, for example, by N-alkylation with a bifunctional electrophile. The introduced side chain can then undergo an intramolecular cyclization onto the fluorinated pyridine ring, leading to the formation of a new fused ring system. The fluorine atoms can act as leaving groups in such intramolecular SNAr reactions, facilitating the cyclization process.
Conversely, the pyridine ring can be the initial site of reaction. For example, a di-nucleophile could potentially displace two adjacent fluorine atoms (if sterically feasible) or a fluorine atom and another leaving group to form a new heterocyclic ring fused to the pyridine core.
Ring expansion and contraction reactions of the imidazo[4,5-c]pyridine system, while less common, could be envisioned under specific conditions. For example, photochemical rearrangements or reactions with nitrenes or carbenes could potentially lead to ring-expanded systems like diazepino- or oxazepino-pyridines. Ring contraction is a less probable event for this stable heterocyclic system but might be achievable through complex multi-step sequences involving ring-opening and subsequent re-cyclization.
The trifluoro substitution pattern is expected to play a crucial role in the feasibility and outcome of these annulation and rearrangement reactions. The electron-withdrawing nature of the fluorine atoms can influence the stability of intermediates and transition states, potentially favoring pathways that are not observed in the non-fluorinated analogues.
Structural Elucidation and Spectroscopic Characterization of 4,6,7 Trifluoro 1h Imidazo 4,5 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the structural elucidation of 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine, a multi-pronged NMR approach is employed, including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to establish connectivity and spatial relationships between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and NH Protons
The ¹H NMR spectrum of this compound is anticipated to reveal signals corresponding to the protons in the molecule. Specifically, one would expect to observe a signal for the proton attached to the imidazole (B134444) ring (C2-H) and a signal for the proton on the nitrogen atom of the imidazole ring (N1-H or N3-H, depending on the tautomeric form).
The chemical shift of the C2-H proton is expected in the aromatic region, typically between δ 7.0 and 9.0 ppm. Its exact position would be influenced by the electronic effects of the adjacent nitrogen atoms and the fused pyridine (B92270) ring. The NH proton signal is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally found in a wide range from δ 10 to 14 ppm for similar heterocyclic compounds.
Due to the presence of fluorine atoms, complex splitting patterns (coupling) between the proton and fluorine nuclei (H-F coupling) might be observed, providing valuable structural information.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C2-H | 7.5 - 8.5 | d or dd | JH-F |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the fused ring system.
The chemical shifts of the carbon atoms are highly dependent on their chemical environment, including their hybridization and the electronegativity of attached atoms. The carbons bonded to fluorine atoms (C4, C6, C7) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which is a characteristic feature. The carbons of the imidazole ring (C2, C3a, C7a) will appear at chemical shifts typical for heteroaromatic systems.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (¹JC-F, Hz) |
|---|---|---|
| C2 | 140 - 150 | - |
| C4 | 145 - 155 | Large |
| C5 | Not Applicable | - |
| C6 | 140 - 150 | Large |
| C7 | 135 - 145 | Large |
| C3a | 125 - 135 | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Probing
¹⁹F NMR is a crucial technique for fluorinated compounds as it directly observes the fluorine nuclei. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom at positions 4, 6, and 7.
The chemical shifts of these fluorine atoms will be influenced by their position on the pyridine ring and their through-space and through-bond interactions with each other and with nearby protons. The coupling between the fluorine atoms (F-F coupling) will result in complex splitting patterns (e.g., doublets of doublets), and the magnitude of these coupling constants provides information about the relative positions of the fluorine atoms.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (JF-F, Hz) |
|---|---|---|---|
| F4 | -120 to -140 | dd | JF4-F6, JF4-F7 |
| F6 | -140 to -160 | dd | JF6-F4, JF6-F7 |
Two-Dimensional NMR Techniques for Connectivity and Proximity
To definitively assign the signals from the one-dimensional NMR spectra and to understand the complete bonding network, two-dimensional (2D) NMR experiments are essential.
Correlation Spectroscopy (COSY)
COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY experiment would primarily be used to confirm through-bond couplings, although for this specific molecule with only two protons, its utility would be to confirm the absence of H-H coupling and to observe any potential long-range couplings.
Heteronuclear Single Quantum Coherence (HSQC)
HSQC is a heteronuclear correlation experiment that shows correlations between protons and directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of C2-H to the ¹³C signal of the C2 carbon. This provides a direct and unambiguous assignment of the C2 carbon. The absence of cross-peaks for the other carbons would confirm they are not directly bonded to any protons.
Heteronuclear Multiple Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that is instrumental in identifying long-range (typically 2-4 bond) correlations between heteronuclei, most commonly ¹H and ¹³C. For this compound, an HMBC experiment would be crucial for piecing together the carbon skeleton and confirming the substitution pattern.
Specifically, correlations would be expected between the proton on the imidazole ring and the carbon atoms in both the imidazole and pyridine rings. For instance, the imidazole proton would likely show correlations to the carbon atoms at the ring junction. The fluorine atoms would also exhibit long-range couplings to both carbon and proton atoms, which could be observed in specialized HMBC experiments, further confirming their positions on the pyridine ring.
Table 1: Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
|---|---|
| Data not publicly available | Data not publicly available |
| Data not publicly available | Data not publicly available |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Regioisomer Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between nuclei that are in close proximity. This is particularly useful for determining the regiochemistry of a molecule. In the case of this compound, a NOESY experiment would definitively establish the spatial relationship between the imidazole proton and the fluorine atoms on the pyridine ring.
A key observation would be the presence or absence of a cross-peak between the imidazole N-H proton and the fluorine atom at position 4. The presence of such a correlation would provide strong evidence for the assigned regiochemistry. The absence of this and the presence of other correlations would suggest a different regioisomer.
Table 2: Expected NOESY Correlations for this compound
| Proton 1 (¹H) | Spatially Correlated Proton/Fluorine (¹H/¹⁹F) |
|---|---|
| Data not publicly available | Data not publicly available |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₂F₃N₃), the expected exact mass would be calculated and compared to the experimental value. acs.org This would confirm the molecular formula and rule out other potential elemental compositions.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Table 4: Major Fragmentation Ions for this compound
| m/z | Proposed Fragment |
|---|---|
| Data not publicly available | Data not publicly available |
| Data not publicly available | Data not publicly available |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically in the range of 3200-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region). The precise positions of these bands would provide information about the electronic environment of the functional groups. Studies on similar imidazopyridine structures have utilized IR spectroscopy to identify these key functional groups. nih.gov
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| Data not publicly available | N-H Stretch |
| Data not publicly available | C=N/C=C Aromatic Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to π-π* and n-π* transitions within the conjugated imidazopyridine system. The position and intensity of these absorptions are sensitive to the substitution pattern and the electronic nature of the substituents. The fluorine atoms, being electron-withdrawing, would be expected to influence the energy of these transitions compared to the unsubstituted parent compound. For related imidazopyridine fluorophores, these transitions are typically observed in the near-UV region. nih.gov
Table 6: UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| Data not publicly available | Data not publicly available | π-π* |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
As of the latest available data, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state molecular structure, including unit cell dimensions, bond lengths, bond angles, and specific conformational parameters, are not available.
For example, the crystal structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea demonstrates that the imidazo[4,5-c]pyridine ring system is nearly planar and engages in N-H···O hydrogen bonds, leading to the formation of inversion dimers. These dimers are further connected by π–π interactions between the imidazole rings. Similarly, the analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one shows that the bicyclic imidazo[1,2-a]pyridine (B132010) core is planar, and the crystal packing is governed by a combination of C-H···N, C-H···O hydrogen bonds, and F···F contacts. nih.gov
Theoretical and Computational Investigations of 4,6,7 Trifluoro 1h Imidazo 4,5 C Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine. nih.govnih.gov DFT calculations allow for the prediction of various molecular properties by approximating the electron density of the system.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
Computational studies on related imidazo[4,5-b]pyridine systems using DFT have elucidated their electronic structures and thermodynamic stabilities. mdpi.com These studies consistently show that the imidazole (B134444) nitrogen is a primary site for interactions. mdpi.com For this compound, the presence of three electron-withdrawing fluorine atoms on the pyridine (B92270) ring is expected to significantly influence the electron distribution across the entire heterocyclic system.
The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. For similar heterocyclic compounds, DFT calculations have been used to determine these values and explain charge transfer within the molecule. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, revealing intramolecular interactions and the delocalization of electron density. nih.gov In the case of this compound, NBO analysis would likely show significant polarization of the C-F bonds and a modified charge distribution on the nitrogen atoms of the imidazole and pyridine rings compared to their non-fluorinated counterparts.
Table 1: Representative Calculated Electronic Properties for a Related Imidazopyridine Derivative (Note: Data for the specific title compound is not publicly available. This table is illustrative based on typical DFT calculations for similar heterocyclic systems.)
| Property | Calculated Value | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |
| Energy Gap | 5.3 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311G(d,p) |
Aromaticity Indices and Stability Assessments
The aromaticity of the fused ring system in this compound is a key determinant of its stability and chemical behavior. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. doi.org
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. doi.org For this compound, the predicted chemical shifts would be heavily influenced by the fluorine atoms. The ¹⁹F NMR spectrum would also be a key characteristic, and its prediction would be of significant interest. Machine learning models and specialized software are increasingly used to refine NMR predictions. nih.govcolostate.edu
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled to better match experimental anharmonic frequencies. doi.org For the title compound, characteristic vibrational modes would include C-F stretching and bending vibrations, in addition to the skeletal vibrations of the imidazopyridine core. Studies on similar pyridine derivatives have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. scirp.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This is an illustrative table of expected vibrational modes. Specific calculated values for the title compound are not available.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (imidazole) | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1250 |
Conformational Analysis and Tautomerism of Trifluorinated Imidazo[4,5-c]pyridines
Imidazo[4,5-c]pyridines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. For this compound, two principal tautomers are possible: the 1H- and 3H-tautomers.
Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers, thereby predicting the most stable form in the gas phase or in solution (using a continuum solvent model). The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the fluorine substituents. Studies on the parent 1H-imidazo[4,5-c]pyridine have analyzed its dimeric forms and hydrogen bonding patterns, which are crucial for understanding its solid-state structure. nih.gov The fluorine atoms in the title compound would likely alter the acidity of the N-H proton and the basicity of the other nitrogen atoms, thus shifting the tautomeric equilibrium compared to the non-fluorinated analogue.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules.
Transition State Characterization for Key Synthetic Steps
The synthesis of imidazo[4,5-c]pyridines often involves cyclization reactions of appropriately substituted diaminopyridines. nih.gov For instance, the cyclization of a diamine with an orthoformate ester is a common route. nih.gov
DFT calculations can be employed to model the reaction pathway for the synthesis of this compound. This involves locating and characterizing the transition state (TS) for the key bond-forming steps. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This provides insights into the reaction kinetics and helps to rationalize the observed product distribution. While specific studies on the synthesis of the title compound are not available, the methodologies have been applied to understand the reactivity of many related heterocyclic systems.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is significantly influenced by the presence of three fluorine atoms on the pyridine ring. These fluorine atoms are strongly electron-withdrawing, which has a profound effect on the electron distribution within the molecule and, consequently, its kinetic and thermodynamic properties.
Thermodynamic Aspects:
The thermodynamic stability of the compound is enhanced by the strong carbon-fluorine bonds. However, the electron-withdrawing nature of the fluorine atoms decreases the basicity of the pyridine nitrogen and the imidazole ring nitrogens. mdpi.com In related imidazo[4,5-b]pyridines, the imidazole nitrogen is generally the most basic site. mdpi.com For this compound, the proton affinity would be expected to be lower than its non-fluorinated counterpart due to the inductive effect of the fluorine atoms.
Kinetic Aspects:
Kinetically, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms are good leaving groups, and their presence activates the ring towards attack by nucleophiles. The positions of the fluorine atoms (4, 6, and 7) will direct the regioselectivity of such reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can predict the most likely sites for nucleophilic attack by analyzing the partial atomic charges and the energies of the LUMO (Lowest Unoccupied Molecular Orbital).
A theoretical data table for the predicted thermodynamic properties of this compound is presented below. These values are hypothetical and would require experimental validation or specific computational studies.
| Property | Predicted Value | Influence of Fluorine Atoms |
| Proton Affinity | Lower than non-fluorinated analog | Electron-withdrawing, reduces basicity |
| Heat of Formation | High | Strong C-F bonds |
| Gibbs Free Energy of Formation | High | Favorable enthalpy, entropy considerations |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules and their interactions with the environment. mdpi.comnih.gov For this compound, MD simulations could provide valuable insights into its conformational dynamics, solvent effects, and intermolecular forces. mdpi.comnih.gov
Solvent Effects:
In a polar solvent like water, MD simulations could reveal the formation and dynamics of hydrogen bonds between the solvent molecules and the nitrogen atoms of the imidazopyridine core. The fluorine atoms, while not strong hydrogen bond acceptors, would influence the solvation shell around the molecule. The simulations can also calculate the solvent accessible surface area (SASA), which is crucial for understanding the molecule's solubility and interactions. mdpi.com
Intermolecular Forces:
A hypothetical data table summarizing the potential applications of MD simulations for this compound is provided below.
| Simulation Type | Information Gained | Potential Application |
| Solvation in Water | Hydrogen bonding network, SASA | Understanding solubility and behavior in aqueous environments |
| Protein-Ligand Docking | Binding mode, interaction energies | Drug design and discovery |
| Self-Aggregation | Intermolecular interactions | Formulation and materials science |
Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Heterocycles
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net For fluorinated heterocycles like this compound, QSPR models can be developed to predict a wide range of properties. mdpi.com
Descriptors for QSPR Models:
To build a QSPR model, various molecular descriptors are calculated for a set of similar compounds. These descriptors can be constitutional (e.g., molecular weight, number of fluorine atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). For fluorinated compounds, specific descriptors related to the fluorine atoms, such as their partial charges or the polarizability of the C-F bonds, can be particularly important.
Predicted Properties:
Once a statistically robust QSPR model is established, it can be used to predict the properties of new compounds, including this compound. Properties that are often modeled include boiling point, solubility, lipophilicity (logP), and biological activity. researchgate.net Given the increasing interest in fluorinated compounds in various fields, QSPR models for predicting their properties are of significant value. nih.gov
A table of relevant QSPR descriptors for this compound is shown below.
| Descriptor Type | Example Descriptor | Predicted Influence |
| Constitutional | Molecular Weight | 173.1 g/mol cymitquimica.com |
| Topological | Wiener Index | Relates to molecular branching |
| Quantum-Chemical | Dipole Moment | High due to electronegative F atoms |
| Electronic | HOMO-LUMO Gap | Affects chemical reactivity and spectral properties |
Future Directions and Emerging Research Avenues for Fluorinated Imidazo 4,5 C Pyridines
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of imidazo[4,5-c]pyridines traditionally involves the condensation of a substituted 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents. mdpi.comnih.gov A primary future goal is to develop more efficient, sustainable, and high-yielding protocols specifically for polyfluorinated analogues.
Research will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for other imidazopyridine derivatives. nih.govresearchgate.net Applying MAOS to the cyclization of a tetrafluorinated diaminopyridine precursor with reagents like ethyl orthoformate could provide a rapid and efficient route to the target compound. nih.gov
Green Chemistry Approaches: Future methodologies will aim to replace hazardous reagents and solvents. This includes exploring the use of green solvents and developing catalyst- and oxidant-free reaction conditions, potentially leveraging photochemical methods that have emerged for other imidazopyridine scaffolds. researchgate.net
Novel Cyclization Strategies: Propane phosphonic acid anhydride (B1165640) (T3P) has been used as a powerful water scavenger and activating agent for the synthesis of polyfunctional imidazo[4,5-c]pyridines. nih.gov Investigating its utility for highly electron-deficient fluorinated substrates could overcome potential reactivity challenges.
Table 1: Comparison of Synthetic Methodologies for Imidazo[4,5-c]pyridine Synthesis
| Methodology | Typical Conditions | Advantages | Future Application for Fluorinated Scaffolds |
| Conventional Heating | Reflux in formic acid or with aldehydes under oxidative conditions. mdpi.com | Well-established, simple setup. | May require harsh conditions and long reaction times for deactivated fluorinated precursors. |
| Microwave-Assisted (MAOS) | Microwave irradiation, often with a catalyst or mediating agent like DBU/T3P. nih.gov | Rapid heating, reduced reaction times, higher yields, cleaner reactions. researchgate.net | Highly promising for accelerating the synthesis of 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine. |
| Pictet-Spengler Cyclization | Condensation followed by acid-catalyzed cyclization, adaptable to microwave one-pot sequences. rsc.org | Access to complex fused systems. | Potential for creating more complex derivatives starting from a functionalized fluorinated imidazopyridine. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electron-withdrawing nature of the three fluorine atoms on the pyridine (B92270) ring of this compound drastically alters its reactivity compared to non-fluorinated analogues. Future research will focus on leveraging this unique electronic profile.
Key areas of exploration include:
Selective C-H Functionalization: While direct C-H functionalization is a powerful tool for modifying heterocyclic cores, the fluorine substituents present a challenge and an opportunity. mdpi.com Research into visible light-promoted photoredox catalysis could enable the selective introduction of alkyl, trifluoromethyl, or aryl groups at specific positions, a technique proven effective for other imidazopyridines. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are potential leaving groups for SNAr reactions. This allows for the late-stage introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity and create libraries of derivatives for screening. This strategy is well-established for other polyfluoroheteroaromatic systems. ethernet.edu.et
Transition-Metal-Catalyzed Cross-Coupling: If a bromine or iodine atom is introduced onto the scaffold, palladium-catalyzed reactions like Suzuki and Sonogashira couplings can be employed to form new carbon-carbon bonds, a strategy used to functionalize related bromo-imidazopyridines. ethernet.edu.etmdpi.com
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Future work will involve the application of advanced spectroscopic techniques for real-time analysis.
In Situ NMR and IR Spectroscopy: These methods can track the consumption of reactants and the formation of products in real time, providing critical data to optimize reaction conditions such as temperature, catalyst loading, and reaction time.
2D NMR Spectroscopy: Techniques like NOESY and HMBC are indispensable for the unambiguous structural confirmation of imidazopyridine regioisomers, which are common during alkylation or other substitution reactions. nih.gov For a molecule like this compound, these techniques would be crucial to confirm the exact position of any subsequent functionalization.
19F NMR Spectroscopy: This is a particularly powerful tool for fluorinated compounds. It can be used to monitor the progress of reactions involving the fluorine atoms (e.g., SNAr) and to probe the electronic environment of the molecule, providing insights into intermolecular interactions. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
For the safe, scalable, and efficient production of fluorinated imidazo[4,5-c]pyridines, moving from batch to continuous manufacturing processes is a key future direction.
Flow Chemistry: Conducting reactions in microreactors offers superior control over reaction parameters, enhanced safety (especially for highly exothermic or hazardous reactions), and the potential for higher yields and purity. The synthesis of fluorinated intermediates and the subsequent cyclization to form the imidazo[4,5-c]pyridine core are ideal candidates for adaptation to flow processes.
Automated Synthesis Platforms: Integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives based on the this compound scaffold. This accelerates the discovery of molecules with desired properties.
Computational Design and De Novo Synthesis of Next-Generation Fluorinated Imidazo[4,5-c]pyridine Scaffolds
Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. uctm.edu
Future research will leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of different positions on the this compound ring, calculate HOMO-LUMO energy gaps to understand electronic properties, and model spectroscopic data (NMR, IR) to aid in structural elucidation. uctm.edumdpi.com
Molecular Docking: In the context of drug discovery, molecular docking studies can predict the binding modes and affinities of novel derivatives with biological targets like protein kinases. nih.govnih.gov This allows for the rational, de novo design of next-generation candidates with potentially enhanced potency and selectivity.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize the synthesis of compounds with more favorable drug-like characteristics. nih.gov
Table 2: Computational Approaches in Imidazopyridine Research
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Optimize molecular geometry, calculate electronic properties (HOMO-LUMO), predict reactivity. uctm.edumdpi.com | Guiding synthetic strategy by identifying the most reactive sites for functionalization. |
| Molecular Docking | Predict binding affinity and interactions with protein targets (e.g., kinases, enzymes). nih.gov | Rational design of new therapeutic agents based on the fluorinated scaffold. |
| Hirshfeld Surface Analysis | Investigate intermolecular interactions in the solid state. uctm.edu | Understanding crystal packing and its influence on material properties. |
Interdisciplinary Research with Material Science and Chemical Biology (purely chemical and mechanistic aspects)
The unique electronic and photophysical properties of fluorinated heterocycles make them attractive for applications beyond medicine. Future work will explore the fundamental chemical and mechanistic aspects of their use in other scientific fields.
Material Science: Imidazopyridine derivatives are known to have fluorescent properties. nih.gov Research into the this compound scaffold could focus on its potential as a novel fluorophore. The fluorine atoms can tune the emission wavelengths and quantum yields. Mechanistic studies would explore the basis of these properties, such as intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), with an eye toward applications in organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov
Chemical Biology: Many imidazo[4,5-c]pyridine derivatives are kinase inhibitors. nih.govacs.org A key research avenue is to use this compound as a core to design highly selective chemical probes. Mechanistic studies would focus on how the specific fluorination pattern influences protein-ligand interactions at an atomic level, potentially leading to the development of probes to study enzyme function or imaging agents to visualize biological processes. The fluorine atoms can serve as sensitive reporters for 19F NMR-based binding assays. researchgate.net
Q & A
Q. Critical Reaction Conditions :
Advanced Consideration : Competing regioselectivity during fluorination can lead to by-products. Computational modeling (DFT) predicts favorable sites for fluorine substitution, aiding route optimization .
How do fluorine substituents at positions 4, 6, and 7 modulate electronic and steric effects in biological interactions?
Advanced Research Focus
Fluorine atoms enhance metabolic stability and binding affinity via:
- Electron-withdrawing effects : Increase polarization of the imidazo ring, improving interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Steric hindrance : The 4,6,7-trifluoro configuration restricts rotational freedom, favoring lock-and-key binding with targets like NF-κB or Nrf2 .
Q. Basic Research Focus
- ¹⁹F NMR : Directly tracks fluorine substitution patterns and quantifies purity .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, especially for polyhalogenated derivatives .
- DFT Calculations : Predict vibrational modes (IR/Raman) and optimize geometry, validated against experimental data .
Advanced Application : Pair NMR with NOE (Nuclear Overhauser Effect) studies to resolve regiochemical ambiguities in trifluorinated products .
How can researchers address discrepancies between in vitro and in vivo pharmacokinetic (PK) data for this compound?
Advanced Research Focus
Common discrepancies arise from differences in metabolic enzyme activity or blood-brain barrier (BBB) penetration. Strategies include:
- Microsomal Stability Assays : Compare liver microsome metabolism rates across species (e.g., mouse vs. human) to predict in vivo clearance .
- BBB Penetration Studies : Measure logP and PSA (Polar Surface Area); fluorination often reduces BBB permeability (e.g., logP = 1.83 for target compound vs. 0.77 for non-fluorinated analogs) .
Case Study : A related trifluoromethylpyridine derivative showed 0.3 brain:plasma ratio in mice due to high PSA (>60 Ų), guiding structural modifications for CNS targets .
What strategies optimize regioselective synthesis of this compound?
Advanced Research Focus
Regioselectivity challenges stem from competing halogenation pathways. Solutions include:
Q. Advanced Research Focus
- ADMET Prediction Software : Tools like SwissADME or ADMETlab estimate parameters like bioavailability, CYP450 inhibition, and hERG liability .
- Molecular Dynamics Simulations : Model blood-brain barrier penetration using free-energy perturbation (FEP) calculations .
Validation : Compare in silico predictions with experimental data (e.g., metabolic t₁/₂) to refine models .
What are the key challenges in scaling up laboratory-scale synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification Complexity : Fluorinated compounds often require chromatography for purity >95%, increasing cost and time. Switch to recrystallization in hexane/EtOAc mixtures .
- Catalyst Recycling : Use immobilized Pd catalysts in flow reactors to reduce metal leaching and improve scalability .
Case Study : A scaled-up batch (100 g) of a related imidazo[4,5-c]pyridine achieved 92% purity via continuous flow synthesis, reducing reaction time from 24 h to 4 h .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
